6-Fluoro-2,3-dinitrotoluene
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Overview
Description
6-Fluoro-2,3-dinitrotoluene is an organic compound with the molecular formula C7H5FN2O4 It is a derivative of dinitrotoluene, where a fluorine atom is substituted at the 6th position of the benzene ring
Scientific Research Applications
6-Fluoro-2,3-dinitrotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals .
Safety and Hazards
6-Fluoro-2,3-dinitrotoluene is likely to be hazardous, similar to other nitroaromatic compounds. It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It’s also advised to use personal protective equipment and ensure adequate ventilation when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,3-dinitrotoluene typically involves the nitration of 6-fluorotoluene. The process begins with the fluorination of toluene to produce 6-fluorotoluene, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2nd and 3rd positions of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2,3-dinitrotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acids.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles
Major Products:
Oxidation: Nitrobenzoic acids.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3-dinitrotoluene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, while the fluorine atom can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical and biological systems .
Comparison with Similar Compounds
- 2,4-Dinitrotoluene
- 2,6-Dinitrotoluene
- 3,4-Dinitrotoluene
- 3,5-Dinitrotoluene
Comparison: 6-Fluoro-2,3-dinitrotoluene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it different from other dinitrotoluene isomers, which do not have the fluorine substitution .
Properties
IUPAC Name |
1-fluoro-2-methyl-3,4-dinitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZQVBDXSQYWAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457938 |
Source
|
Record name | 6-Fluoro-2,3-dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290353-55-8 |
Source
|
Record name | 6-Fluoro-2,3-dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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